N6-Benzyladenosine triphosphate triethylammonium salt is a modified nucleotide that serves as an analog of adenosine triphosphate, which plays a crucial role in cellular energy transfer and signaling. This compound is classified under nucleotides and nucleosides, specifically as a purine derivative. Its unique structure allows it to interact with various biological receptors, making it valuable in research and therapeutic applications.
The compound is synthesized through various chemical methods, including solid-phase synthesis and solution-phase reactions. It is commercially available from suppliers specializing in biochemical reagents, such as Jena Bioscience and Glentham Life Sciences, which provide detailed specifications, including purity levels and storage conditions .
The synthesis of N6-Benzyladenosine triphosphate triethylammonium salt can be achieved through several methodologies:
The molecular formula of N6-Benzyladenosine triphosphate triethylammonium salt is , with a molecular weight of approximately 597.30 g/mol. The compound features a benzyl group attached to the N6 position of the adenine base, along with three phosphate groups linked to the ribose sugar.
N6-Benzyladenosine triphosphate triethylammonium salt participates in various biochemical reactions:
The reactivity of this compound can be influenced by factors such as pH and the presence of specific enzymes that recognize nucleotide substrates .
N6-Benzyladenosine triphosphate triethylammonium salt primarily functions as an agonistic ligand for adenosine receptors, particularly A1 receptors, with lesser affinity for A2A and A3 receptors. Upon binding to these receptors, it initiates intracellular signaling cascades that can influence various physiological processes such as vasodilation, neurotransmitter release, and modulation of immune responses .
Research indicates that this compound's ability to activate purinergic signaling pathways makes it a useful tool in studying receptor pharmacology and cellular signaling mechanisms .
N6-Benzyladenosine triphosphate triethylammonium salt has several scientific uses:
This compound's unique properties make it an important reagent in both academic research and potential clinical applications.
Solid-phase synthesis enables precise assembly of dinucleotide intermediates for cap analogues. The process begins with N6-benzyladenosine phosphoramidite, prepared by alkylating commercially available N6-phenoxyacetyl-2′-O-methyladenosine phosphoramidite. This reaction requires a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and base (e.g., K2CO3) in anhydrous dichloromethane, achieving >85% yield under inert atmosphere [3] [9]. The phosphoramidite is then coupled to a solid support (controlled-pore glass or polystyrene resin) functionalized with a ribonucleotide (e.g., guanosine or 2′-O-methylguanosine). Coupling efficiency exceeds 98% when using 5-ethylthio-1H-tetrazole as an activator, with capping steps (acetic anhydride/pyridine) terminating unreacted chains [3].
Critical parameters include:
Table 1: Optimization of Solid-Phase Synthesis Parameters
Parameter | Optimal Condition | Yield/Purity Impact |
---|---|---|
Phosphoramidite | N6-benzyl-2′-O-Me-adenosine | 85% coupling efficiency |
Activator | 5-Ethylthio-1H-tetrazole | 98% coupling success |
Deprotection | AMA, 65°C, 1 hr | Complete base/backbone deprotection |
Chromatography | DEAE Sephadex, 0.05–1.0 M TEAB | ≥90% purity |
Dinucleotide monophosphates require activation to form trinucleotide cap analogues like m7GpppBn6AmpG. The 5′-phosphate is converted to a P-imidazolide species using carbonyldiimidazole (CDI) in anhydrous DMF. This exothermic reaction proceeds at 25°C for 4 hours, yielding activated dinucleotide 4 as a sodium salt after precipitation in cold acetone [3] [9]. The imidazolide group serves as a superior leaving group for subsequent coupling, enhancing electrophilicity by >15-fold compared to non-activated phosphates [5].
Key considerations:
The P-imidazolide dinucleotide reacts with 7-methylguanosine 5′-diphosphate (m7GDP) via ZnCl2-mediated coupling. Critical steps include:
Table 2: Zinc Chloride Coupling Reaction Performance
m7GDP : Imidazolide Ratio | ZnCl2 (eq) | Reaction Time (hr) | Yield (%) |
---|---|---|---|
1:1 | 10 | 12 | 45 |
1.2:1 | 15 | 16 | 68 |
1.5:1 | 20 | 16 | 52* |
*Note: *Higher ratios increase byproduct formation (e.g., m7GMP).
Post-coupling mixtures require multi-step purification to isolate the triethylammonium salt:
Critical quality controls include:
Table 3: Purification Techniques for Triethylammonium Salt Formulations
Technique | Conditions | Key Advantages |
---|---|---|
Ion-Exchange (DEAE) | 0.1–1.0 M TEAB gradient, pH 7.5 | Separates by charge; removes nucleotides |
RP-HPLC | C18, TEAB/CH3CN gradients | Hydrophobicity-based separation; high resolution |
Cation Exchange | Dowex 50WX8-200, H+ form → TEAB wash | Converts Na+/K+ salts to triethylammonium |
CAS No.: 3225-82-9
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6